molecular formula C14H20O2 B15235086 1-(4-Tert-butoxy-phenyl)-butan-1-one

1-(4-Tert-butoxy-phenyl)-butan-1-one

Cat. No.: B15235086
M. Wt: 220.31 g/mol
InChI Key: MDXLFGPNHAXDJH-UHFFFAOYSA-N
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Description

1-(4-Tert-butoxy-phenyl)-butan-1-one is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butoxy-phenyl)-butan-1-one typically involves the alkylation of 4-tert-butoxyphenyl with butanone under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butoxy-phenyl)-butan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(4-Tert-butoxy-phenyl)-butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Tert-butoxy-phenyl)-butan-1-one exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: 1-(4-Tert-butoxy-phenyl)-butan-1-one stands out due to its specific combination of a tert-butoxy group and a butanone moiety, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxy]phenyl]butan-1-one

InChI

InChI=1S/C14H20O2/c1-5-6-13(15)11-7-9-12(10-8-11)16-14(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

MDXLFGPNHAXDJH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC(C)(C)C

Origin of Product

United States

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